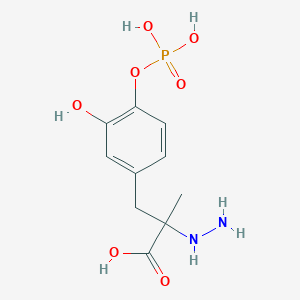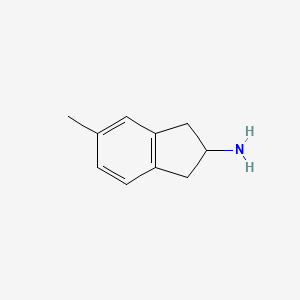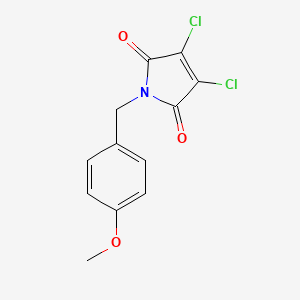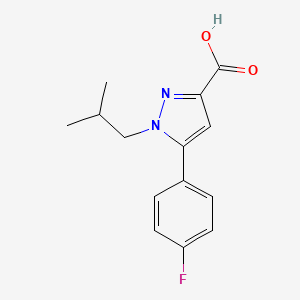
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a cyclobutylmethyl group attached to the nitrogen atom at the 3rd position
准备方法
合成路线和反应条件
5-溴-N-(环丁基甲基)吡啶-3-胺的合成通常涉及吡啶-3-胺的溴化,然后引入环丁基甲基。一种常见的方法是使用N-溴代琥珀酰亚胺 (NBS) 作为溴化剂,在合适的溶剂(如二氯甲烷)中进行。反应在受控条件下进行,以确保选择性地溴化吡啶环的第5位。
溴化后,可以通过亲核取代反应引入环丁基甲基。这涉及用环丁基甲基氯与溴化吡啶在碱存在下(如碳酸钾)反应。该反应通常在非质子溶剂(如二甲基甲酰胺 (DMF))中于高温下进行,以促进取代过程。
工业生产方法
5-溴-N-(环丁基甲基)吡啶-3-胺的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,反应在大型反应器中进行,对温度、压力和反应时间进行精确控制。然后,使用重结晶或色谱等技术对产品进行纯化,以获得具有高纯度的所需化合物。
化学反应分析
反应类型
5-溴-N-(环丁基甲基)吡啶-3-胺经历各种类型的化学反应,包括:
取代反应: 第5位的溴原子可以用其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化反应: 该化合物可以发生氧化反应,形成相应的N-氧化物或其他氧化衍生物。
还原反应: 溴原子的还原可以导致形成相应的氢化吡啶衍生物。
常见试剂和条件
取代反应: 常见试剂包括亲核试剂,如叠氮化钠、硫醇钾或醇盐。反应通常在极性非质子溶剂(如 DMF 或二甲基亚砜 (DMSO))中于高温下进行。
氧化反应: 在受控条件下使用过氧化氢、间氯过氧苯甲酸 (m-CPBA) 或高锰酸钾等氧化剂。
还原反应: 在合适的溶剂(如四氢呋喃 (THF) 或乙醇)中使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要形成的产物
取代反应: 产物包括各种取代的吡啶,具体取决于所使用的亲核试剂。
氧化反应: 产物包括N-氧化物或其他氧化衍生物。
还原反应: 产物包括氢化吡啶衍生物。
科学研究应用
5-溴-N-(环丁基甲基)吡啶-3-胺在科学研究中有几种应用:
化学: 它用作合成更复杂有机分子的构建块。其溴原子允许通过各种取代反应进行进一步的功能化。
生物学: 研究了该化合物的潜在生物活性,包括抗菌和抗癌活性。它作为开发新药物的先导化合物。
医药: 正在进行研究以探索其作为治疗剂的潜力。其独特的结构使其成为针对特定生物途径的药物开发候选。
工业: 由于其能够进行各种化学修饰,它被用于开发先进材料,包括聚合物和催化剂。
作用机制
5-溴-N-(环丁基甲基)吡啶-3-胺的作用机制涉及其与特定分子靶标的相互作用。溴原子和环丁基甲基有助于其对这些靶标的结合亲和力和特异性。该化合物可以与酶、受体或其他蛋白质相互作用,从而调节其活性。所涉及的确切分子途径取决于具体应用和正在研究的靶标。
相似化合物的比较
类似化合物
5-溴-2-甲基吡啶-3-胺: 结构相似,但具有甲基而不是环丁基甲基。
5-溴-3-乙炔基吡嗪-2-胺: 包含乙炔基和吡嗪环而不是吡啶环。
5-溴-N-(甲基-d3)吡啶-3-胺: 结构相似,但具有氘代甲基。
独特之处
5-溴-N-(环丁基甲基)吡啶-3-胺由于存在环丁基甲基而具有独特性,该基团赋予其独特的空间和电子性质。这种独特性允许与其他类似化合物可能无法实现的分子靶标进行特异性相互作用。其在各种化学反应中的多功能性也使其成为合成化学和药物开发中的宝贵化合物。
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
5-bromo-N-(cyclobutylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-10(7-12-6-9)13-5-8-2-1-3-8/h4,6-8,13H,1-3,5H2 |
InChI 键 |
FHJSQSFDZZSUPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CNC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)



![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)



![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

